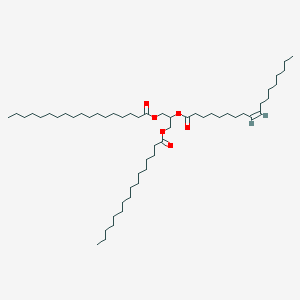

1-Palmitoyl-2-oleoyl-3-stearoylglycerol

Description

Properties

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h26,28,52H,4-25,27,29-51H2,1-3H3/b28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPXMOHHFYONAC-SGEDCAFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-27-4 | |

| Record name | 1-Palmitoyl-2-oleoyl-3-stearoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmito-3-stearo-2-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol?

An In-depth Technical Guide to the Physicochemical Properties of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS)

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (POS), a prominent asymmetrical triacylglycerol (TAG). As a primary component of cocoa butter, the physical behavior of POS is of significant interest in the food industry, particularly concerning the quality and stability of chocolate.[1][2][3] Furthermore, its characteristics as a lipid offer potential applications in the pharmaceutical sciences, notably in the design of lipid-based drug delivery systems. This document collates essential quantitative data on its thermal, crystalline, and solubility properties, details the experimental methodologies used for their characterization, and presents logical workflows and transition pathways to aid in research and development.

Introduction

This compound, also known by its abbreviation POS or TG(16:0/18:1/18:0), is a triacylglycerol molecule featuring three different fatty acid chains esterified to a glycerol (B35011) backbone: palmitic acid (a saturated C16 acid) at the sn-1 position, oleic acid (a monounsaturated C18 acid) at the sn-2 position, and stearic acid (a saturated C18 acid) at the sn-3 position.[1][2] This specific asymmetrical structure dictates its unique and complex physical properties, most notably its rich polymorphism. Understanding these properties is crucial for controlling crystal formation in food products—where it is linked to the "bloom" defect in chocolate—and for formulating stable lipid-based excipients in drug development.[4][5]

General Physicochemical Properties

The fundamental identifiers and properties of POS are summarized below.

| Property | Value | Reference |

| IUPAC Name | [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | [6] |

| Synonyms | POS, 1-Palmitin-2-Olein-3-Stearin, TG(16:0/18:1/18:0), 2-Oleopalmitostearin | [1][2][6][7] |

| CAS Number | 2190-27-4 | [1][2][4][7][8] |

| Molecular Formula | C₅₅H₁₀₄O₆ | [1][2][4][7][9] |

| Molecular Weight | 861.41 g/mol | [1][2][8] |

| Physical Form | Solid at room temperature | [1][10] |

Computed Physicochemical Properties

A range of physicochemical properties for POS has been determined through computational modeling. These values are useful for predicting the behavior of the molecule in various environments.

| Property | Value | Reference |

| Density | 0.915 g/cm³ | [7] |

| Boiling Point | 800.3 °C at 760 mmHg | [7] |

| Flash Point | 297.3 °C | [7] |

| Vapor Pressure | 1.26 x 10⁻²⁵ mmHg at 25 °C | [7] |

| LogP | 17.76 | [7] |

| XLogP3 | 23.2 | [6][7][9] |

| Hydrogen Bond Acceptors | 6 | [7] |

| Rotatable Bond Count | 53 | [7] |

Solubility

POS is a highly hydrophobic molecule, rendering it insoluble in aqueous solutions but soluble in various organic solvents.

| Solvent | Solubility | Reference |

| Water | Insoluble | [4] |

| Chloroform | Slightly Soluble | [1][2][7] |

| Methanol | Slightly Soluble | [1][2] |

| Ethyl Acetate | Slightly Soluble | [7][10] |

Thermal Properties and Polymorphism

Like many triacylglycerols, POS exhibits complex polymorphism, meaning it can crystallize into multiple different crystal forms, each with distinct thermal properties. The most well-characterized polymorphs are three triclinic (β) forms. The transition between these forms is fundamental to the physical stability of products containing POS.

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |

| β₃ | 32.9 | 141.5 | [11][12] |

| β₂ | 33.8 | 147.9 | [11][12] |

| β₁ | 38.7 | 158.5 - 158.7 | [11][12] |

Older studies also identified four main melting points at 18.2 °C, 25.5 °C, 33.0 °C, and 37.4 °C, which correspond to less defined polymorphic states.[11] The β₁ form is the most stable polymorph.[11] The solid-state transformation from the β₃ form to the β₁ form is of particular interest as it correlates with the polymorphic transition from form V to form VI in cocoa butter, a change associated with the quality defect known as fat bloom.[5][12]

Fig. 1: Polymorphic Transition Pathway of POS

Crystallographic Properties

X-ray diffraction (XRD) is used to determine the specific packing arrangement of the POS molecules in their crystalline state. The different polymorphs are distinguished by their "long spacings" and "short spacings," which correspond to the dimensions of the crystal unit cell.

| Polymorph | Long Spacing (d₀₀₁) (Å) | Key Short Spacings (Å) | Reference |

| β₃ | 64.1 | Identical to Form V of cocoa butter | [5][12] |

| β₂ | 63.5 | 4.6 (vs), 3.97 (m), 3.85 (m), 3.74, 3.69, 3.65 | [12][13] |

| β₁ | 63.9 - 64.0 | 4.60 (vs), 4.04 (m), 3.93 (w), 3.86 (m), 3.70 (s) | [11][12][13] |

| (vs = very strong, s = strong, m = medium, w = weak) |

The diffraction patterns of the β₃ and β₁ polymorphs of POS have been shown to be identical to those of crystal forms V and VI in cocoa butter, respectively, underscoring the role of POS in dictating the overall polymorphic behavior of cocoa butter.[5][12][13]

Experimental Methodologies

The characterization of the physicochemical properties of POS, particularly its complex thermal behavior, relies on specialized analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique used to determine the melting points and enthalpies of fusion of the different polymorphs.

-

Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are recorded as peaks.

-

Sample Preparation: A small quantity of high-purity POS (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Typical Protocol:

-

Erase Thermal Memory: The sample is first heated to a temperature well above its final melting point (e.g., 80 °C) and held for a period (e.g., 10 minutes) to ensure it is completely molten and that no crystal memory remains.[14]

-

Controlled Cooling: The sample is cooled at a specific, controlled rate (e.g., rates from 0.5 °C/min to 15 °C/min can be used) to a low temperature (e.g., -40 °C) to induce crystallization.[14][15] Faster cooling rates tend to produce less stable polymorphs, while slower rates allow for the formation of more stable forms.[15]

-

Controlled Heating: The sample is then heated at a controlled rate (e.g., 2 °C/min or 5 °C/min) to observe the melting of the formed polymorphs and any solid-state transitions that may occur upon heating.[14][15][16]

-

X-ray Diffraction (XRD)

XRD is used to identify the specific crystal structure of each polymorph by measuring the scattering of X-rays from the crystalline lattice.

-

Principle: A beam of X-rays is aimed at the sample, and the diffraction pattern is recorded. The angles and intensities of the diffracted beams provide information about the crystal structure, including the long and short spacings.

-

Sample Preparation: A powdered sample of the crystallized POS is placed on a sample holder. For temperature-controlled experiments, the sample is placed within a thermal stage.

-

Typical Protocol:

-

Thermal Treatment: The sample is subjected to a thermal program similar to that used in DSC (heating, cooling, and tempering) to induce the formation of specific polymorphs.[16][17]

-

Data Acquisition: Diffraction patterns are recorded in situ at various temperatures during the cooling and heating cycles.[15][17] This allows for the direct correlation of thermal events observed in DSC with specific structural changes.

-

Analysis: The resulting diffraction patterns are analyzed to identify the characteristic peaks (long and short spacings) that serve as fingerprints for each polymorphic form.

-

Fig. 2: General Workflow for Thermal Analysis of POS

Conclusion

This compound is a triacylglycerol with a complex but well-characterized set of physicochemical properties. Its thermal behavior is dominated by its tendency to form at least three stable triclinic (β) polymorphs, the transitions between which are critical to the material's physical properties. The data and methodologies outlined in this guide provide a foundational understanding for professionals in food science and pharmaceutical development, enabling better control over crystallization processes and the formulation of lipid-based systems.

References

- 1. 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol | CAS 2190-27-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-PALMITOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 2190-27-4 [chemicalbook.com]

- 4. CAS 2190-27-4: this compound [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C55H104O6 | CID 11366450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. scbt.com [scbt.com]

- 9. 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol | C55H104O6 | CID 91870181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2190-27-4 CAS MSDS (1-PALMITOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-stearoylglycerol: Structure, Properties, and Experimental Analysis

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS), a significant triacylglycerol found in various natural and industrial products. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, and relevant experimental protocols.

Chemical Structure and Formula

This compound is a mixed-acid triglyceride consisting of a glycerol (B35011) backbone esterified with three different fatty acids: palmitic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position.[1][2][3]

Chemical Formula: C₅₅H₁₀₄O₆[1][4]

Molecular Weight: 861.41 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical and Biological Properties

This compound is a hydrophobic molecule, insoluble in water but soluble in organic solvents.[1] The presence of both saturated (palmitic and stearic) and a monounsaturated (oleic) fatty acid influences its physical properties, such as its melting point and crystalline structure. It is a major component of cocoa butter and is studied for its role in lipid metabolism and cell membrane structure.[1][3]

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₅₅H₁₀₄O₆ | [1][4] |

| Molecular Weight | 861.41 g/mol | [1] |

| CAS Number | 2190-27-4 | [1][4] |

| Purity | >98% (Commercially available) | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [4] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a lipase-catalyzed synthesis approach.

Materials:

-

1-palmitoyl-2-oleoyl-glycerol (PO)

-

Stearic acid or its derivative (e.g., stearic acid ethyl ester)

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (optional, e.g., hexane) or solvent-free system

-

Shaking incubator or magnetic stirrer with temperature control

-

Reaction vessel

Procedure:

-

Combine 1-palmitoyl-2-oleoyl-glycerol and stearic acid (or its derivative) in the reaction vessel. A molar ratio of 1:1 to 1:3 (diol:fatty acid) can be used.

-

If using a solvent, add it to the mixture.

-

Add the immobilized lipase to the reaction mixture. The amount of lipase is typically 5-10% (w/w) of the total substrates.

-

Incubate the reaction at a controlled temperature, typically between 40-60°C, with constant agitation for 2 to 24 hours.

-

After the reaction, separate the immobilized lipase from the product mixture by filtration or centrifugation.

-

The crude product can be purified using techniques such as column chromatography or crystallization to isolate the desired this compound.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the enzymatic synthesis and purification of POS.

Analysis by Mass Spectrometry

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Sample containing this compound

-

Internal standard (e.g., a deuterated analog like 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol-d5)

-

Chloroform

-

Methanol

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Lipid Extraction:

-

To a known amount of sample, add the internal standard.

-

Perform a lipid extraction using a modified Bligh-Dyer method: add a 2:1 (v/v) mixture of chloroform:methanol to the sample, vortex thoroughly, and then add chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the extract under a stream of nitrogen.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile/isopropanol/water.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

The mass spectrometer is typically operated in positive ESI mode, monitoring for the precursor ion of this compound (e.g., [M+NH₄]⁺) and its characteristic product ions.

-

Experimental Workflow for Mass Spectrometry Analysis:

Caption: Workflow for the mass spectrometry analysis of POS.

Role in Biological Systems

This compound is a key component of energy storage in the form of lipid droplets within cells. As a triacylglycerol, it is a substrate for lipases that release fatty acids for beta-oxidation to generate ATP. The specific fatty acid composition of triglycerides like POS can influence the physical properties of cellular membranes and lipid droplets. While not a direct signaling molecule itself, its metabolic products, diacylglycerols and fatty acids, are crucial second messengers in various signaling cascades. Further research is needed to elucidate specific signaling pathways directly modulated by POS.

References

- 1. CAS 2190-27-4: this compound [cymitquimica.com]

- 2. 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol | C55H104O6 | CID 91870181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol | CAS 2190-27-4 | Cayman Chemical | Biomol.com [biomol.com]

A Technical Guide to 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) in Food: Natural Sources, Quantification, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a specific triacylglycerol (TAG) found in various natural food sources. Its unique structure, with both saturated and unsaturated fatty acids at defined positions on the glycerol (B35011) backbone, influences the physical properties of fats and may have implications for lipid metabolism and cellular signaling. This technical guide provides an in-depth overview of the natural occurrences of POS in food, detailed methodologies for its quantification, and an exploration of the metabolic pathways associated with its constituent fatty acids.

Natural Food Sources of this compound (POS)

The primary natural source of POS is cocoa butter, where it is one of the most abundant triacylglycerols, contributing significantly to the characteristic melting profile of chocolate.[1][2] Beyond cocoa butter, POS is present in various other plant-based fats, often considered cocoa butter equivalents or alternatives, as well as in some animal fats. The concentration of POS can vary depending on the origin and processing of the food source.

Plant-Based Sources

Tropical butters are a significant source of POS. Wild mango butter, for instance, has a triglyceride profile similar to cocoa butter, with POS being a major component.[3] Other vegetable fats like illipe butter also contain POS, contributing to their suitability as cocoa butter substitutes.[4][5] Sal fat is another source where symmetrical triglycerides, including POS, are prevalent.[6]

Animal-Based Sources

POS has been identified in animal fats such as mutton tallow.[7] While comprehensive quantitative data across a wide range of animal fats is limited, the presence of palmitic, oleic, and stearic acids in the triglyceride profiles of beef tallow, lard, and chicken fat suggests the potential for POS to be present in these sources as well.[8][9]

Dairy and Human Milk

Triglycerides are the main components of milk fat.[10] While detailed compositional analysis of bovine milk fat has identified a vast number of triacylglycerol species, specific quantitative data for POS is not extensively reported.[11] Human milk fat also contains a complex mixture of triglycerides, and while the focus of many studies has been on triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), the presence of POS is plausible given the fatty acid composition of human milk.[1][11][12][13] Infant formulas are often designed to mimic the fatty acid profile of human milk, and therefore may contain POS, although specific concentrations are not always detailed.[1][11][14][15]

Quantitative Data Summary

The following table summarizes the available quantitative data for the concentration of this compound (POS) in various food sources.

| Food Source | POS Concentration (% of total triglycerides) | Reference |

| Cocoa Butter | 33.7 - 40.5 | [3] |

| Wild Mango Butter | Major Component (similar to cocoa butter) | [3] |

| Cocoa Butter Equivalents (from palm stearin (B3432776) and shea butter) | 8.6 | |

| Mutton Tallow | Present (quantification not specified) | [7] |

| Illipe Butter | Present (quantification not specified) | [4] |

Experimental Protocols for Quantification

The accurate quantification of POS in food matrices requires sophisticated analytical techniques to separate it from other isomeric and isobaric triacylglycerols. The primary methods employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

Sample Preparation: Lipid Extraction

A crucial first step for the analysis of POS in food is the extraction of the lipid fraction. The Folch method or similar solvent extraction procedures are commonly used.

Protocol: Lipid Extraction from a Food Matrix

-

Homogenization: Homogenize the food sample in a chloroform (B151607):methanol (2:1, v/v) mixture.

-

Filtration: Filter the homogenate to remove solid residues.

-

Washing: Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Phase Separation: Allow the mixture to separate into two phases. The lower chloroform phase contains the lipids.

-

Isolation and Drying: Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC is a powerful technique for separating complex lipid mixtures. When coupled with an Evaporative Light Scattering Detector (ELSD), it allows for the quantification of non-volatile compounds like triacylglycerols.

Protocol: HPLC-ELSD for POS Quantification

-

Column: Use a silver ion (Ag+)-HPLC column or a reversed-phase C18 column. The silver ion column separates TAGs based on their degree of unsaturation, which is effective for resolving POS from other TAGs with the same partition number.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or isooctane) and a more polar solvent (e.g., acetone, isopropanol, or methyl tert-butyl ether) is typically used.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is common.

-

Column Temperature: Maintain the column at a constant temperature, for example, 20°C.

-

ELSD Settings:

-

Nebulizer Temperature: 30-40°C

-

Evaporator Temperature: 40-50°C

-

Gas Flow Rate (Nitrogen): 1.5-2.0 L/min

-

-

Quantification: Prepare a calibration curve using a certified POS standard. The peak area of POS in the sample chromatogram is used to determine its concentration by comparing it to the calibration curve.

Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

High-temperature capillary gas chromatography is another established method for the analysis of triacylglycerols.

Protocol: GC-FID for POS Quantification

-

Column: A high-temperature, non-polar capillary column (e.g., a short column with a thin film of polydimethylsiloxane).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is essential for eluting the high-molecular-weight TAGs. For example, start at a lower temperature (e.g., 250°C) and ramp up to a high final temperature (e.g., 360°C).

-

Injector and Detector Temperature: Both should be maintained at a high temperature (e.g., 370°C) to ensure complete vaporization and prevent condensation.

-

Quantification: Use an internal standard (e.g., a triacylglycerol not present in the sample) for accurate quantification. A calibration curve with a POS standard is necessary.

Metabolic and Signaling Pathways

Direct signaling pathways specifically attributed to the intact this compound molecule are not well-defined. The primary biological significance of dietary triacylglycerols lies in their constituent fatty acids, which are released upon digestion and absorption. The metabolic fate and signaling roles of palmitic, oleic, and stearic acids are well-documented.

Digestion and Absorption of POS

In the small intestine, dietary triacylglycerols, including POS, are hydrolyzed by pancreatic lipase. This enzyme preferentially cleaves the fatty acids at the sn-1 and sn-3 positions, releasing free fatty acids (palmitic and stearic acid in the case of POS) and a 2-monoacylglycerol (2-oleoylglycerol). These products are then absorbed by enterocytes.

Fatty Acid Metabolism and Signaling

Once absorbed, the constituent fatty acids of POS enter various metabolic and signaling pathways:

-

Energy Storage: The fatty acids can be re-esterified into triacylglycerols within the enterocytes and packaged into chylomicrons for transport to adipose tissue for storage or to other tissues for energy utilization.

-

Beta-Oxidation: In mitochondria, fatty acids undergo beta-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for ATP production.

-

Membrane Synthesis: Fatty acids are essential components of phospholipids (B1166683) and are incorporated into cellular membranes, influencing their fluidity and function.

-

Cell Signaling: Free fatty acids can act as signaling molecules by activating specific receptors, such as G-protein coupled receptors (e.g., GPR40, GPR120), or by modulating the activity of intracellular signaling proteins and transcription factors (e.g., PPARs). This can influence processes like insulin (B600854) secretion, inflammation, and gene expression related to lipid metabolism.[11]

Conclusion

This compound is a significant triacylglycerol in certain natural fats, particularly cocoa butter and its alternatives. Its precise quantification is essential for food quality control and for understanding the nutritional properties of fats and oils. While direct signaling roles for intact POS are not established, its constituent fatty acids are key players in a multitude of metabolic and signaling pathways that are of great interest to researchers in nutrition, physiology, and drug development. Further research is warranted to fully elucidate the specific metabolic handling and potential unique physiological effects of dietary POS.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Triacylglycerol in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. 1-Palmitoyl-2-stearoyl-3-oleoyl-glycerol | C55H104O6 | CID 97042227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Intestinal lipid–derived signals that sense dietary fat [jci.org]

- 8. 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol | CAS 35984-52-2 | Cayman Chemical | Biomol.com [biomol.com]

- 9. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 10. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Analysis of butter fat triacylglycerols by supercritical fluid chromatography/electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol in the Crystallization of Cocoa Butter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The physical properties of cocoa butter, the primary fat component in chocolate and a common excipient in pharmaceutical formulations, are critically dictated by its crystalline structure. The polymorphic behavior of cocoa butter, which can exist in six different crystalline forms (I-VI), governs crucial quality attributes such as texture, gloss, snap, and melting profile. Of the major triacylglycerols (TAGs) that comprise cocoa butter, 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) has been identified as a key driver of its crystallization behavior. This technical guide provides an in-depth analysis of the integral role of POS in cocoa butter crystallization, including its influence on polymorphism, nucleation, and crystal growth. Detailed experimental protocols for characterizing these phenomena are provided, along with a summary of key quantitative data.

Introduction

Cocoa butter is a complex natural fat composed primarily of three major triacylglycerols (TAGs): 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP), this compound (POS), and 1,3-distearoyl-2-oleoylglycerol (SOS).[1][2][3] The specific composition of these TAGs, and their interactions, determine the unique melting characteristics and polymorphic landscape of cocoa butter.[4][5] Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct molecular packing and, consequently, different physical properties.[6] In cocoa butter, the most desirable polymorph for confectionery applications is Form V (β), which imparts the characteristic gloss, snap, and melt-in-the-mouth sensation.[5][7] The transition to the most stable Form VI (β), however, is associated with the formation of "fat bloom," an undesirable quality defect.[8][9]

POS, being the most abundant TAG in many cocoa butters, plays a disproportionately significant role in directing the crystallization pathway.[1][5] Its concentration and polymorphic behavior are directly linked to the formation and stability of the desirable Form V crystals.[8][10] This guide will elucidate the mechanisms by which POS governs cocoa butter crystallization, providing a foundational understanding for researchers and professionals in food science and pharmaceutical development.

The Role of POS in Cocoa Butter Polymorphism

The polymorphic behavior of cocoa butter is intrinsically linked to the individual and interactive crystallization of its constituent TAGs. Research has demonstrated that the triclinic polymorphism of cocoa butter is largely dictated by POS.[8][10] The β3 and β1 crystal polymorphs of isolated POS have been shown to be identical to Forms V and VI of cocoa butter, respectively, based on Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) patterns.[8] This finding is critical as it directly correlates the polymorphic transformation of POS from β3 to β1 with the undesirable transition from Form V to Form VI in cocoa butter, which is a primary cause of fat bloom.[8][9]

Furthermore, the rate of the polymorphic transformation from the metastable Form IV to the desirable Form V in cocoa butter is controlled by the binary interactions between POS and SOS, and POS and POP.[10][11] This highlights the central role of POS not only in defining the stable polymorphic forms but also in the kinetics of their formation.

Influence on Nucleation and Crystal Growth

The initial stages of crystallization, nucleation and crystal growth, are also heavily influenced by the presence and concentration of POS. Studies have shown that cocoa butter samples with faster nucleation rates tend to have higher concentrations of POS and SOS.[12] It is hypothesized that because POS is often the most abundant TAG, the probability of forming a POS nucleus is the highest.[5] Once a POS nucleus is formed, it can act as a template for the co-crystallization of the other major TAGs, POP and SOS, into a stable crystal lattice.[5]

The ratio of POS to other TAGs, such as POP, significantly impacts crystallization kinetics. An increase in the level of POS has been shown to accelerate isothermal crystallization.[4] Conversely, a higher amount of POP can decelerate the crystallization process.[4]

Quantitative Data on Cocoa Butter and its Major Triacylglycerols

The following tables summarize key quantitative data related to the composition and thermal properties of cocoa butter and its primary TAGs.

| Triacylglycerol | Typical Concentration in Cocoa Butter (%) |

| 1,3-dipalmitoyl-2-oleoylglycerol (POP) | 13.5 - 17.1 |

| This compound (POS) | 34.2 - 38.6 |

| 1,3-distearoyl-2-oleoylglycerol (SOS) | 23.2 - 29.3 |

| Data sourced from[1] |

| Polymorphic Form | Melting Point (°C) |

| Form I (γ) | 17.3 |

| Form II (α) | 23.3 |

| Form III (β'2) | 25.5 |

| Form IV (β'1) | 27.5 |

| Form V (β2) | 33.8 |

| Form VI (β1) | 36.3 |

| Data sourced from[9][13] |

| POS Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| β3 | 32.9 | 141.5 |

| β2 | 33.8 | 147.9 |

| β1 | 38.7 | 158.5 |

| Data sourced from[14] |

Experimental Protocols

The study of cocoa butter crystallization relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and crystallization.[15][16][17][18]

Objective: To determine the melting and crystallization profiles, including onset temperatures, peak temperatures, and enthalpies of fusion.

Methodology:

-

A sample of 10-15 mg of cocoa butter is hermetically sealed in an aluminum pan.[1] An empty sealed pan is used as a reference.

-

To erase any crystal memory, the sample is heated to 60°C and held for 15-20 minutes.[1]

-

The sample is then cooled at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -20°C) to observe the crystallization exotherm.[1]

-

The sample is held at the low temperature for a specified time (e.g., 15 minutes).[1]

-

Finally, the sample is heated at a controlled rate (e.g., 5°C/min) to 60°C to record the melting endotherm.[1]

-

The onset temperature, peak temperature (Tm), and enthalpy of fusion (ΔHm) are determined from the resulting thermogram.[1][19]

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the specific polymorphic forms present in a crystalline material based on their unique diffraction patterns.[7][20]

Objective: To identify the polymorphic forms of cocoa butter crystals.

Methodology:

-

A powdered sample of crystallized cocoa butter is placed on a sample holder.

-

The sample is exposed to a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, characterized by specific d-spacing values, is compared to known patterns for the different cocoa butter polymorphs to identify the crystalline forms present.[7][20] The fingerprint region for cocoa butter polymorphs is typically in the d-spacing range of 3.0 - 6.0 Å.[20]

Polarized Light Microscopy (PLM)

PLM is used to visualize the morphology and microstructure of crystals.[21][22][23][24]

Objective: To observe the size, shape, and growth of cocoa butter crystals over time.

Methodology:

-

A small amount of molten cocoa butter is placed on a temperature-controlled microscope slide.

-

The sample is crystallized under specific temperature conditions (e.g., isothermal crystallization at a set temperature).

-

The crystal morphology is observed using a polarized light microscope at various time intervals.

-

Images are captured to document the crystal growth and changes in microstructure.[21]

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of cocoa butter crystallization.

References

- 1. mdpi.com [mdpi.com]

- 2. Cocoa butter symmetrical monounsaturated triacylglycerols: separation by solvent fractionation and application as crystallization modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "Crystal Morphology of Cocoa Butter" by D. M. Manning and P. S. Dimick [digitalcommons.usu.edu]

- 7. chem.beloit.edu [chem.beloit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics Crystallization and Polymorphism of Cocoa Butter throughout the Spontaneous Fermentation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Differential scanning calorimetry of cocoa butter and chocolate glaze | Saranov | Proceedings of the Voronezh State University of Engineering Technologies [vestnik-vsuet.ru]

- 19. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 20. High-Resolution and Time-Resolved XRD Studies of Cocoa Butter lead to better Chocolate [xray.cz]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Unveiling the Role of 1-Palmitoyl-2-Oleoyl-3-Stearoylglycerol in Human Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human milk represents the gold standard for infant nutrition, providing a complex matrix of nutrients and bioactive components essential for growth and development. Among these, lipids, primarily in the form of triacylglycerols (TAGs), are the main source of energy. The specific positioning of fatty acids on the glycerol (B35011) backbone of these TAGs is not random and plays a crucial role in their digestion, absorption, and subsequent metabolic fate. This technical guide delves into the biological significance of a specific triacylglycerol, 1-palmitoyl-2-oleoyl-3-stearoylglycerol (POS), a component of human milk fat. While direct quantitative and functional data for POS is limited in current literature, this document synthesizes the existing knowledge on the stereospecificity of human milk TAGs and the individual roles of its constituent fatty acids—palmitic, oleic, and stearic acid—to infer the potential biological importance of POS. This guide also provides detailed experimental protocols for the analysis of such specific TAGs and discusses potential signaling pathways influenced by its digestion products, offering a framework for future research in infant nutrition and the development of advanced infant formulas.

Introduction: The Significance of Triacylglycerol Structure in Human Milk

Triacylglycerols (TAGs) constitute over 98% of the lipids in human milk and are the primary energy source for the growing infant.[1] The composition and structure of these TAGs are highly specific and conserved. A key feature of human milk fat is the preferential esterification of palmitic acid (C16:0) at the sn-2 position of the glycerol backbone, while unsaturated fatty acids like oleic acid (C18:1) are predominantly found at the sn-1 and sn-3 positions.[1][2] This unique stereospecific arrangement has profound implications for lipid digestion and absorption in infants.[3]

Pancreatic lipase (B570770), the primary enzyme responsible for fat digestion in the small intestine, exhibits specificity for the sn-1 and sn-3 positions of TAGs.[4][5] This enzymatic action releases free fatty acids from these outer positions, leaving a 2-monoacylglycerol (2-MAG). In the case of human milk fat, this results in the efficient absorption of palmitic acid in the form of 2-palmitoyl-glycerol.[3] Conversely, when palmitic acid is at the sn-1 or sn-3 position, as is common in vegetable oil-based infant formulas, it is released as a free fatty acid. Free palmitic acid can then form insoluble calcium soaps in the intestine, leading to reduced absorption of both fat and calcium, and potentially causing harder stools.[3]

This guide focuses on this compound (POS), a specific TAG present in human milk. While not as abundant as other TAGs like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), its structure, with palmitic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position, suggests a unique metabolic journey and biological role.

Quantitative Data on Human Milk Triacylglycerols

Direct quantitative data for this compound (POS) in human milk is scarce in the literature. However, we can infer its likely low abundance based on the general composition of human milk TAGs. The following tables summarize the typical fatty acid composition of human milk and the positional distribution of its major fatty acids.

Table 1: Major Fatty Acid Composition of Mature Human Milk

| Fatty Acid | Notation | Average Percentage (%) |

| Palmitic Acid | C16:0 | 20-25 |

| Oleic Acid | C18:1n-9 | 35-40 |

| Linoleic Acid | C18:2n-6 | 15-20 |

| Stearic Acid | C18:0 | 8-10 |

| Myristic Acid | C14:0 | 5-8 |

| Lauric Acid | C12:0 | 2-6 |

Note: Values are approximate and can vary based on maternal diet and other factors.

Table 2: Positional Distribution of Major Fatty Acids in Human Milk Triacylglycerols (%)

| Fatty Acid | sn-1 Position | sn-2 Position | sn-3 Position |

| Palmitic Acid (C16:0) | ~15 | ~70 | ~15 |

| Oleic Acid (C18:1n-9) | ~45 | ~35 | ~20 |

| Linoleic Acid (C18:2n-6) | ~25 | ~15 | ~60 |

| Stearic Acid (C18:0) | ~40 | ~10 | ~50 |

Source: Data synthesized from multiple studies on human milk lipid structure.

Based on this general distribution, TAGs with palmitic acid at the sn-1 position, like POS, are less common than those with palmitic acid at the sn-2 position.

Biological Significance of this compound (POS)

The biological significance of POS can be inferred from the digestion and absorption of its constituent fatty acids based on their specific positions on the glycerol backbone.

Digestion and Absorption of POS

During digestion, pancreatic lipase will preferentially hydrolyze the fatty acids at the sn-1 and sn-3 positions. For POS, this means that palmitic acid and stearic acid will be released as free fatty acids, while oleic acid will be absorbed as 2-oleoyl-glycerol (a 2-monoacylglycerol).

-

Palmitic Acid (from sn-1): Released as a free fatty acid, it may form insoluble calcium soaps, potentially reducing its own absorption and that of calcium.

-

Oleic Acid (from sn-2): Absorbed efficiently as 2-oleoyl-glycerol. 2-monoacylglycerols are key signaling molecules and are readily absorbed by enterocytes.[6]

-

Stearic Acid (from sn-3): Released as a free fatty acid. Stearic acid is known to have lower absorbability compared to unsaturated fatty acids.[2] Its release as a free fatty acid may also contribute to the formation of insoluble soaps.

Inferred Biological Roles

The digestion products of POS likely contribute to various physiological processes:

-

Energy Source: The absorbed 2-oleoyl-glycerol and any absorbed free palmitic and stearic acids will be re-esterified within the enterocytes to form new TAGs, which are then incorporated into chylomicrons and transported via the lymphatic system to provide energy to various tissues.

-

Cell Membrane Structure: Oleic and palmitic acids are important components of cell membranes, influencing their fluidity and function.

-

Signaling Pathways: Oleic and palmitic acids can act as signaling molecules, potentially influencing inflammatory responses and metabolic regulation within intestinal cells.[7][8] For instance, they can interact with G protein-coupled receptors (GPCRs) like GPR40 and GPR120, which are involved in incretin (B1656795) secretion and anti-inflammatory pathways.

Experimental Protocols

The analysis of specific TAGs like POS in human milk requires sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Lipid Extraction from Human Milk

This protocol is based on the widely used Folch method, adapted for human milk.

Objective: To efficiently extract total lipids from a human milk sample.

Materials:

-

Human milk sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add 1 mL of human milk.

-

Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the milk sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of the milk fat globule membrane.

-

Add 2 mL of 0.9% NaCl solution to the mixture to facilitate phase separation.

-

Vortex again for 1 minute.

-

Centrifuge the mixture at 2000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully aspirate the upper aqueous phase and the protein interface.

-

Transfer the lower organic phase to a clean, pre-weighed glass tube.

-

Evaporate the solvent under a gentle stream of nitrogen gas at 37°C until a dry lipid residue is obtained.

-

Determine the weight of the extracted lipid and store it under nitrogen at -80°C until further analysis.

Analysis of Triacylglycerol Species by HPLC-MS

This protocol outlines the separation and identification of specific TAGs using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Objective: To separate, identify, and quantify specific TAGs, including POS, from the total lipid extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

-

Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Reagents:

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol (B130326)/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Lipid extract from human milk, redissolved in a suitable solvent (e.g., isopropanol).

-

TAG standards (including a POS standard if commercially available).

Procedure:

-

Sample Preparation: Dissolve the dried lipid extract in isopropanol to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Separation:

-

Set the column temperature to 40°C.

-

Use a gradient elution program to separate the TAGs based on their hydrophobicity. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the proportion of Mobile Phase B over 30-60 minutes.

-

Inject a small volume (e.g., 5 µL) of the prepared sample.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Acquire full scan mass spectra over a mass range that includes the expected molecular ions of the TAGs (e.g., m/z 800-1000).

-

Perform tandem MS (MS/MS) on the most abundant precursor ions to obtain fragmentation patterns that can confirm the identity of the fatty acid constituents. The neutral loss of specific fatty acids is characteristic of the TAG structure.

-

-

Data Analysis:

-

Identify POS by its retention time (compared to a standard, if available) and its exact mass (for C55H104O6, the theoretical [M+NH4]+ is approximately 878.8 g/mol ).

-

Confirm the identity of POS through its MS/MS fragmentation pattern, looking for the characteristic neutral losses of palmitic acid, oleic acid, and stearic acid.

-

Quantify POS by comparing its peak area to that of an appropriate internal standard.

-

Visualization of Key Pathways and Workflows

Experimental Workflow for TAG Analysis

Caption: Workflow for the analysis of triacylglycerols in human milk.

Digestion and Absorption of this compound (POS)

Caption: Digestion and absorption pathway of POS in the small intestine.

Potential Signaling Pathways of POS Digestion Products

Caption: Potential signaling pathways activated by POS digestion products.

Conclusion and Future Directions

This compound is a component of the complex lipid matrix of human milk. While direct research on its specific concentration and biological functions is currently lacking, an understanding of its structure allows for informed inferences about its metabolic fate and physiological relevance. The digestion of POS likely yields 2-oleoyl-glycerol, which is efficiently absorbed, and free palmitic and stearic acids, which have lower absorption rates. The absorbed components contribute to the infant's energy supply and may play roles in cellular structure and signaling.

The lack of specific data on POS highlights a gap in our understanding of the human milk lipidome. Future research should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify the concentration of POS and its isomers in human milk samples from diverse populations.

-

In Vitro Digestion Models: Utilizing in vitro models of infant digestion to study the precise breakdown products of POS and the efficiency of its absorption.

-

Cell Culture Studies: Investigating the effects of POS and its digestion products on intestinal cell models to elucidate their impact on signaling pathways related to metabolism and inflammation.

-

Clinical Studies: In the long term, studies in infants could help to understand the overall metabolic and physiological effects of TAGs with structures similar to POS.

A more comprehensive understanding of the roles of specific, less abundant TAGs like POS will be invaluable for the development of next-generation infant formulas that more closely mimic the composition and functionality of human milk, thereby optimizing infant health and development.

References

- 1. Comparative Analysis of Triglycerides From Different Regions and Mature Lactation Periods in Chinese Human Milk Project (CHMP) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Composition of Milk from Mothers with Normal Weight, Obesity, or Gestational Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fatty acid composition and positional distribution in fat absorption in infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pancreatic lipase family - Wikipedia [en.wikipedia.org]

- 6. The 2-monoacylglycerol moiety of dietary fat appears to be responsible for the fat-induced release of GLP-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 8. mdpi.com [mdpi.com]

Metabolic fate of dietary 1-Palmitoyl-2-oleoyl-3-stearoylglycerol.

An In-depth Technical Guide on the Metabolic Fate of Dietary 1-Palmitoyl-2-oleoyl-3-stearoylglycerol

Introduction

This compound (POS) is a structured triacylglycerol (TAG), a specific type of dietary fat where the fatty acids—palmitic acid (16:0), oleic acid (18:1), and stearic acid (18:0)—are esterified to defined positions on the glycerol (B35011) backbone.[1][2][3] The stereospecific positioning of these fatty acids is a critical determinant of the physical properties of the fat and, more importantly, its metabolic fate upon ingestion.[4][5] Unlike simple mixtures of fatty acids, the intramolecular structure of a TAG influences its digestion, absorption, transport, and ultimate distribution within the body's tissues.[4][5]

Dietary fats are the most significant energy source and are essential for the absorption of fat-soluble vitamins and the provision of essential fatty acids.[4] The metabolic journey of a structured TAG like POS is a multi-step process involving enzymatic hydrolysis, absorption by intestinal cells, re-synthesis into new TAGs, packaging into lipoproteins, and systemic distribution. This guide provides a comprehensive, technical overview of these processes for researchers, scientists, and professionals in drug development, detailing the journey of POS from the intestinal lumen to its ultimate metabolic disposition in various tissues.

Digestion and Absorption in the Gastrointestinal Tract

The digestion of dietary TAGs is a complex process designed to break down large, water-insoluble molecules into smaller components that can be absorbed by the enterocytes of the small intestine.[6][7]

Initial Hydrolysis: Lingual and Gastric Lipases

The digestive process for lipids begins in the mouth with the action of lingual lipase (B570770), which continues to function in the acidic environment of the stomach along with gastric lipase.[7] These enzymes initiate the hydrolysis of TAGs, primarily targeting the sn-3 position. However, their contribution to the overall digestion of long-chain fatty acids like those in POS is minimal, accounting for roughly 30% of triglyceride conversion to diglycerides and fatty acids within two to four hours.[7]

Emulsification in the Small Intestine

Upon entering the duodenum, the partially digested lipids stimulate the release of bile from the gallbladder. Bile salts act as powerful emulsifying agents, dispersing the large fat globules into smaller micelles.[7][8] This process dramatically increases the surface area of the lipid droplets, making them accessible to pancreatic enzymes.[7]

Pancreatic Lipase Action

The primary enzyme responsible for TAG digestion is pancreatic triacylglycerol lipase (PTL), which is secreted by the pancreas into the small intestine.[9][10] PTL exhibits a strong preference for hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[6]

For this compound (POS), this regiospecificity results in the following primary hydrolysis products:

-

Free Palmitic Acid (FFA) from the sn-1 position.

-

Free Stearic Acid (FFA) from the sn-3 position.

-

2-Oleoyl-glycerol (2-OG) , a 2-monoacylglycerol (2-MAG).

This enzymatic action is crucial, as the metabolic fate of fatty acids is significantly influenced by whether they are absorbed as free fatty acids or as part of a 2-MAG.[11]

Absorption by Enterocytes

The hydrolysis products—free fatty acids and 2-monoacylglycerols—are transported within micelles to the surface of the intestinal epithelial cells (enterocytes) for absorption.[7] The absorption efficiency of long-chain saturated fatty acids like palmitic and stearic acid can be lower than that of unsaturated fatty acids. When liberated as free fatty acids (from the sn-1 and sn-3 positions), they can form insoluble soaps with divalent cations like calcium and magnesium in the intestinal lumen, which may lead to their excretion.[11]

Enterocyte Metabolism: Re-esterification and Chylomicron Assembly

Once inside the enterocytes, the absorbed lipids are reassembled into TAGs and packaged for transport into the systemic circulation.

Re-esterification Pathways

The absorbed 2-oleoyl-glycerol is primarily re-esterified via the monoacylglycerol acyltransferase (MGAT) pathway, which is highly active in the intestine. The absorbed free palmitic and stearic acids are first activated to their acyl-CoA derivatives (Palmitoyl-CoA and Stearoyl-CoA) and then re-esterified onto the 2-OG backbone to form new TAG molecules. It is important to note that the resulting TAGs are not necessarily identical to the original POS structure due to the random nature of re-esterification.

Chylomicron Formation and Secretion

These newly synthesized TAGs, along with cholesterol esters and phospholipids, are assembled with apolipoprotein B-48 (ApoB-48) to form large lipoprotein particles called chylomicrons.[12] These chylomicrons are then secreted from the basolateral membrane of the enterocytes into the lymphatic system, which eventually drains into the bloodstream via the thoracic duct.[13] This route allows dietary fats to bypass the liver initially.

Systemic Transport and Tissue Distribution

Lipoprotein Lipase (LPL) and Fatty Acid Uptake

In the bloodstream, chylomicrons interact with lipoprotein lipase (LPL), an enzyme located on the endothelial surface of capillaries in peripheral tissues, particularly adipose tissue, skeletal muscle, and the heart.[14] LPL hydrolyzes the TAGs in the core of the chylomicrons, releasing free fatty acids and glycerol.[14] These fatty acids (palmitate, oleate, stearate) are then taken up by the adjacent tissues.

-

Adipose Tissue: Fatty acids are re-esterified into TAGs for energy storage.[15]

-

Muscle and Heart: Fatty acids are primarily used for immediate energy production through β-oxidation.[16]

Chylomicron Remnant Clearance

As TAGs are depleted, the chylomicron shrinks to become a cholesterol-enriched chylomicron remnant. These remnants are rapidly cleared from circulation by the liver through receptor-mediated endocytosis.[17]

Hepatic Metabolism of Constituent Fatty Acids

The liver plays a central role in processing the fatty acids delivered by chylomicron remnants and in regulating systemic lipid homeostasis.

The Hepatic Fatty Acid Pool

Upon uptake, the lipids within the chylomicron remnants are hydrolyzed, and the constituent fatty acids enter the hepatic fatty acid pool. Here, they can be directed into several key metabolic pathways:

-

Energy Production: Palmitic, oleic, and stearic acids can undergo β-oxidation in the mitochondria to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. During periods of fasting, acetyl-CoA can be converted into ketone bodies.

-

Re-esterification and VLDL Secretion: The fatty acids can be re-esterified into new TAGs. These hepatic TAGs, along with cholesterol, are packaged with apolipoprotein B-100 (ApoB-100) and secreted into the bloodstream as Very Low-Density Lipoproteins (VLDL).[15] VLDL particles then deliver these lipids to peripheral tissues in a manner similar to chylomicrons.

-

Desaturation of Stearic Acid: A significant fate for stearic acid in the liver is its conversion to oleic acid. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[18] This conversion of a saturated fatty acid to a monounsaturated one is thought to contribute to the observation that dietary stearic acid does not raise plasma cholesterol levels to the same extent as other saturated fats like palmitic acid.[18][19][20]

Quantitative Data on Fatty Acid Absorption

The absorption and lymphatic transport of fatty acids are influenced by their chain length, degree of saturation, and position on the TAG molecule. Long-chain saturated fatty acids at the sn-1 and sn-3 positions, like palmitic and stearic acid in POS, tend to have slightly lower absorption rates compared to when they are at the sn-2 position or compared to unsaturated fatty acids.

| Fatty Acid Position | Typical Lymphatic Recovery (%) | Rationale |

| Stearic Acid (sn-1/3) | 68.3% - 88.5% | As a free fatty acid, it can form insoluble soaps with minerals in the gut, reducing absorption.[21] |

| Stearic Acid (random) | ~101% | When randomly distributed (including at sn-2), absorption is more efficient.[21] |

| Linoleic Acid (any) | > 94.0% | Unsaturated fatty acids are generally well-absorbed regardless of position.[21] |

| Palmitic Acid (sn-1/3) | Lower than sn-2 | Similar to stearic acid, sn-1/3 position leads to FFA formation and potential soap formation.[11] |

| Palmitic Acid (sn-2) | Higher than sn-1/3 | Absorbed as 2-palmitoyl-glycerol, which avoids soap formation and is efficiently re-esterified.[11] |

Table 1: Comparative Lymphatic Recovery of Fatty Acids Based on Triacylglycerol Structure. Data derived from studies on structured TAGs.[11][21]

Experimental Protocols for Tracing Lipid Metabolism

Investigating the metabolic fate of specific dietary lipids like POS requires sophisticated tracer methodologies to follow the constituent fatty acids through complex biological systems.[13][22]

Isotope Labeling

The most common approach is the use of stable isotope-labeled tracers.[22][23]

-

Labeled Molecules: Fatty acids (e.g., ¹³C-palmitate, ¹³C-oleate, D₃₁-palmitate) or the glycerol backbone (e.g., D₅-glycerol) are incorporated into the synthesized POS molecule.[24]

-

Administration: The labeled POS is mixed with a carrier oil or incorporated into a test meal and administered orally to the subject (human or animal).[13][25]

Sample Collection and Processing

-

Blood: Serial blood samples are collected to analyze the appearance of the tracer in plasma lipid fractions (chylomicrons, VLDL, FFA).[24]

-

Lymph: In animal models, the thoracic lymph duct can be cannulated to directly collect newly formed chylomicrons before they enter the bloodstream.

-

Tissues: At the end of the study, tissue biopsies (liver, adipose, muscle) can be collected to determine the final distribution and incorporation of the isotopic label.

Analytical Techniques

-

Lipid Extraction: Lipids are extracted from plasma or tissues using methods like the Folch or Bligh-Dyer procedures.

-

Chromatographic Separation:

-

Thin-Layer Chromatography (TLC): To separate different lipid classes (TAG, DAG, MAG, FFA, phospholipids).[13]

-

Gas Chromatography (GC): To separate and quantify the fatty acid methyl esters derived from the total lipid extract or isolated lipid classes.

-

-

Mass Spectrometry (MS):

-

GC-MS or LC-MS/MS: The essential tool for detecting and quantifying the isotope-labeled fatty acids and their metabolites in the separated lipid fractions. This allows for the precise tracing of the labeled molecules from the dietary POS.[24]

-

Conclusion

The metabolic fate of dietary this compound is profoundly dictated by its specific molecular structure. The enzymatic preference of pancreatic lipase for the sn-1 and sn-3 positions ensures that palmitic and stearic acids are absorbed primarily as free fatty acids, while oleic acid is absorbed as a 2-monoacylglycerol. This initial digestive step influences the efficiency of absorption and initiates a complex cascade of re-esterification, transport via chylomicrons, and tissue-specific uptake. In the liver, the constituent fatty acids are channeled into diverse pathways, including energy production, storage, and secretion in VLDL particles. Notably, the hepatic conversion of stearic acid to oleic acid highlights a key metabolic modification that alters the biological effect of this saturated fatty acid. A thorough understanding of these pathways, supported by quantitative tracer studies, is essential for the rational design of structured lipids in clinical nutrition and for developing therapeutic strategies targeting lipid metabolism.

References

- 1. 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol | C55H104O6 | CID 91870181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2190-27-4: this compound [cymitquimica.com]

- 3. This compound | C55H104O6 | CID 11366450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The digestion of dietary triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal triacylglycerol synthesis in fat absorption and systemic energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]

- 8. longdom.org [longdom.org]

- 9. Pancreatic lipase family - Wikipedia [en.wikipedia.org]

- 10. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regiospecific Positioning of Palmitic Acid in Triacylglycerol Structure of Enzymatically Modified Lipids Affects Physicochemical and In Vitro Digestion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acid - Wikipedia [en.wikipedia.org]

- 13. Guide for Selecting Experimental Models to Study Dietary Fat Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of Triglyceride-Rich Lipoproteins - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Effect of dietary stearic acid on plasma cholesterol and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. Lymphatic absorption of structured triacylglycerols, 1(3)-stearoyl-2,3 (1)-dilinoleoylglycerol and 2-linoleoyl-1,3-distearoylglycerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 25. researchgate.net [researchgate.net]

Thermal behavior and melting point of pure 1-Palmitoyl-2-oleoyl-3-stearoylglycerol.

An In-depth Technical Guide on the Thermal Behavior and Melting Point of Pure 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS)

This technical guide provides a comprehensive overview of the thermal characteristics of pure this compound (POS), a significant triacylglycerol in food science and pharmaceutical formulations. A thorough understanding of its melting behavior and polymorphism is critical for applications ranging from the manufacturing of lipid-based drug delivery systems to controlling the textural properties of food products.

Introduction to the Thermal Properties of this compound (POS)

This compound (POS) is an asymmetric triacylglycerol (TAG) composed of palmitic acid (16:0), oleic acid (18:1), and stearic acid (18:0) esterified to a glycerol (B35011) backbone.[1] As a major component of cocoa butter, the thermal behavior of POS is integral to the crystallization properties and quality of chocolate.[2][3] Its unique arrangement of saturated and unsaturated fatty acids gives rise to complex polymorphic behavior, which dictates its physical properties such as melting point and stability.[1]

Triacylglycerols like POS can crystallize in several different forms, known as polymorphs, most commonly designated as α (alpha), β' (beta prime), and β (beta). These polymorphs differ in their molecular packing, leading to distinct melting points and stabilities. The α form is the least stable with the lowest melting point, typically formed upon rapid cooling. The β' form has intermediate stability, while the β form is the most stable and has the highest melting point. The transitions from less stable to more stable forms are generally irreversible.

Quantitative Thermal Data

The melting point and enthalpy of fusion of POS are highly dependent on its polymorphic form. Several studies have characterized these properties, with a particular focus on the more stable β forms. The data below summarizes key findings.

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |

| β₁ | 38.7 | 158.5 - 158.7 | [2] |

| β₂ | 33.8 | 147.9 | [2] |

| β₃ | 32.9 - 33.0 | 141.5 | [2] |

| Form I (most stable) | 37.4 | Not Reported | [2] |

| Form II | 33.0 | Not Reported | [2] |

| Form III | 25.5 | Not Reported | [2] |

| Form IV | 18.2 | Not Reported | [2] |

| β'-3 | 33.0 | Not Reported | [2] |

Note: Variations in reported values can be attributed to differences in experimental conditions such as heating rates and sample purity.

Experimental Protocols

The characterization of the thermal behavior of POS primarily involves Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

3.1. Differential Scanning Calorimetry (DSC) Protocol for POS Analysis

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of pure POS into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the experiment. An empty, sealed pan is used as a reference.[4]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[4]

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its highest melting point (e.g., 80 °C) and hold for several minutes to erase any prior thermal history.[4]

-

Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well below its expected crystallization point (e.g., -20 °C) to observe crystallization behavior.[4]

-

Hold at the low temperature for a few minutes to ensure complete crystallization.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its final melting point (e.g., 80 °C) to observe the melting of the different polymorphic forms.[4]

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of fusion (calculated from the area under the melting peaks) for each thermal transition.[4]

3.2. X-ray Diffraction (XRD) Protocol for Polymorph Identification

XRD is used to identify the specific crystalline structure of the POS polymorphs.

-

Sample Preparation: The POS sample is crystallized under controlled temperature conditions to obtain the desired polymorphic form. The crystallized sample is then carefully mounted on the XRD sample holder.

-

Instrument Setup: A powder X-ray diffractometer equipped with a temperature-controlled stage is used.

-

Data Collection:

-

The sample is maintained at a specific temperature using the temperature-controlled stage.

-

X-ray diffraction patterns are collected over a range of scattering angles (2θ). The small-angle X-ray scattering (SAXS) region provides information on the long spacings (related to the lamellar structure), while the wide-angle X-ray scattering (WAXS) region reveals the short spacings (related to the sub-cell packing of the fatty acid chains).[5]

-

-

Data Analysis: The positions and intensities of the diffraction peaks in the SAXS and WAXS patterns are used to identify the specific polymorphic form (α, β', or different β subforms).[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the thermal behavior of POS.

Caption: Experimental workflow for thermal analysis of POS.

Polymorphic Transitions

The transformation from less stable to more stable polymorphic forms is a key aspect of the thermal behavior of POS. These transitions are influenced by factors such as temperature, time, and the presence of impurities. For instance, the desirable crystal form V in cocoa butter, which is associated with good chocolate quality, corresponds to the β₃ polymorph of POS. The transition to the more stable β₁ form of POS is linked to the formation of "bloom," a quality defect in chocolate.[3] Understanding and controlling these polymorphic transitions are therefore of significant industrial importance.

The following diagram illustrates the typical polymorphic transition pathways for a triacylglycerol like POS.

Caption: Polymorphic transitions of a triacylglycerol.

References

An In-depth Technical Guide to the Polymorphism of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS) is a primary triacylglycerol (TAG) found in cocoa butter, and its polymorphic behavior is of paramount importance in the food and pharmaceutical industries. The crystalline form of POS dictates the physical properties of products, including texture, stability, and melting profile. This guide provides a comprehensive overview of the known polymorphs of POS, their thermodynamic properties, and the experimental methodologies used for their characterization. Detailed protocols for differential scanning calorimetry (DSC), X-ray diffraction (XRD), and solvent crystallization are presented. Furthermore, the polymorphic transformation pathways of POS are illustrated to provide a deeper understanding of its crystallization kinetics.

Introduction to the Polymorphism of POS

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. In the context of triacylglycerols like POS, these different polymorphs exhibit unique physical properties, such as melting points, enthalpies of fusion, and crystal habits. The control of POS polymorphism is critical in applications such as chocolate manufacturing, where the desirable glossy appearance and sharp melting behavior are attributed to a specific polymorphic form. In pharmaceutical formulations, the crystalline state of lipid excipients like POS can influence drug release and stability.